molecular formula C9H7F5O2S B6183261 ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate CAS No. 1994214-49-1

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

Cat. No.: B6183261
CAS No.: 1994214-49-1
M. Wt: 274.2
InChI Key:
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Description

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is a synthetic organic compound with the molecular formula C9H7F5O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with thiophene derivatives, such as 2-thiopheneacetic acid.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the synthesis of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them valuable in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the binding affinity and selectivity of drugs towards their targets.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can contribute to the design of new pesticides or advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity and specificity. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-thiopheneacetate: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    Methyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid: The carboxylic acid form of the compound.

Uniqueness

This compound is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The combination of a thiophene ring with a trifluoromethyl group and an ethyl ester makes it a versatile compound for various applications.

Properties

CAS No.

1994214-49-1

Molecular Formula

C9H7F5O2S

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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